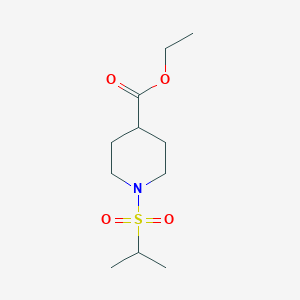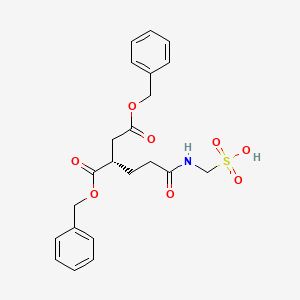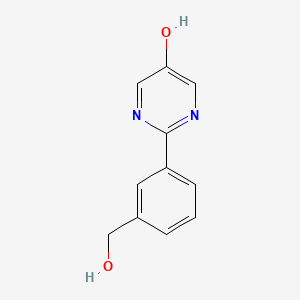![molecular formula C30H30N4O10 B13841621 N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate is typically synthesized as a by-product during the synthesis of 1-β-D-Ribofuranosyl-3-aminocarbonyl Guandinine, which is an impurity of 5-Azacytidine. The synthesis involves multiple steps, including the protection of functional groups, formation of the urea linkage, and subsequent deprotection to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up the process. Industrial production would likely involve optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization or chromatography to achieve the desired product on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties.
Applications De Recherche Scientifique
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate has several scientific research applications, including:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules.
Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.
Medicine: The compound’s structural similarity to certain pharmaceutical agents makes it a candidate for drug development and medicinal chemistry research.
Mécanisme D'action
The mechanism by which N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a by-product of 5-Azacytidine synthesis, it may share some of the biological activities of 5-Azacytidine, such as inhibiting DNA methyltransferase. This inhibition can lead to demethylation of DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-β-D-Ribofuranosyl-3-aminocarbonyl Guandinine: A related compound involved in the synthesis of N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate.
5-Azacytidine: A potent growth inhibitor and cytotoxic agent that shares some structural similarities with the compound.
Uniqueness
N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2’-Benzoate is unique due to its specific chemical structure, which includes a urea linkage and ribofuranosyl moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C30H30N4O10 |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
[(3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-[[phenylmethoxycarbonylamino-(phenylmethoxycarbonylcarbamoylamino)methylidene]amino]oxolan-3-yl] benzoate |
InChI |
InChI=1S/C30H30N4O10/c35-16-22-23(36)24(44-26(37)21-14-8-3-9-15-21)25(43-22)31-27(33-29(39)41-17-19-10-4-1-5-11-19)32-28(38)34-30(40)42-18-20-12-6-2-7-13-20/h1-15,22-25,35-36H,16-18H2,(H3,31,32,33,34,38,39,40)/t22-,23-,24-,25?/m1/s1 |
Clé InChI |
INKREKSBBRJVAZ-AWYPOSSQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NC(=NC2[C@@H]([C@@H]([C@H](O2)CO)O)OC(=O)C3=CC=CC=C3)NC(=O)NC(=O)OCC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(=NC2C(C(C(O2)CO)O)OC(=O)C3=CC=CC=C3)NC(=O)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


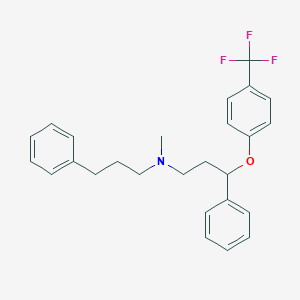
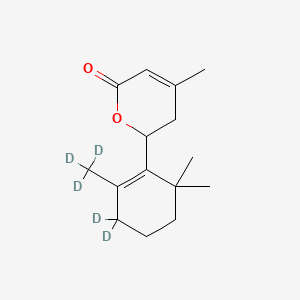
![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
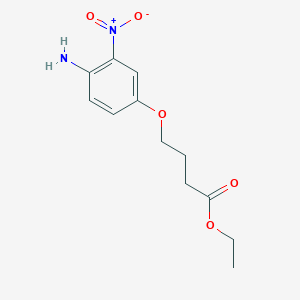
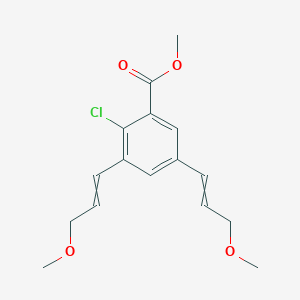

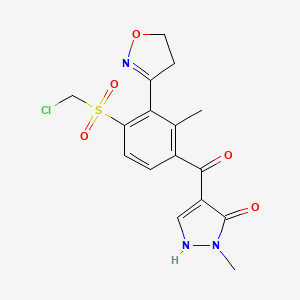
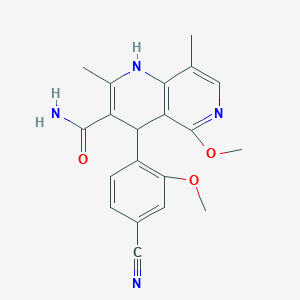
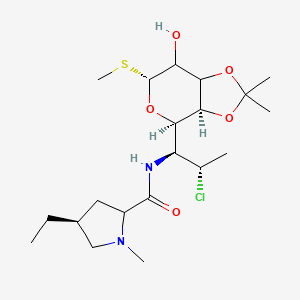
![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)
